molecular formula C14H15ClN4O2 B6460358 4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2548992-85-2

4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No. B6460358
CAS RN: 2548992-85-2
M. Wt: 306.75 g/mol
InChI Key: IVOGCOHHUHQOIB-UHFFFAOYSA-N
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Description

The compound “4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one” is a potent dual orexin receptor antagonist . It was developed as a result of efforts to understand the origin of poor oral pharmacokinetics in a leading HTS-derived diazepane orexin receptor antagonist . This compound is currently being tested in phase III clinical trials for the treatment of primary insomnia .


Synthesis Analysis

The synthesis of this compound involved the replacement of the fluoroquinazoline ring of a leading HTS-derived diazepane orexin receptor antagonist with a chlorobenzoxazole . This modification led to the identification of a compound with a 7-methyl substitution on the diazepane core .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . Ab initio calculations were performed to investigate the more stable structures .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 464.9 g/mol . The compound has a topological polar surface area of 80.3 Ų . The compound has a complexity of 694 .

Scientific Research Applications

4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-onezin-2-one has been used in a variety of scientific research applications, including the synthesis of bioactive molecules, the study of enzyme inhibition, and the investigation of biological pathways. The compound has been used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other bioactive compounds, such as antibiotics, antifungals, and antivirals. In addition, the compound has been used to study enzyme inhibition, as it has been shown to inhibit the activity of a variety of enzymes, such as cytochrome P450 and monoamine oxidase. Finally, the compound has been used to investigate biological pathways, as it has been found to interact with a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes.

Advantages and Limitations for Lab Experiments

The use of 4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-onezin-2-one in laboratory experiments has several advantages. The compound is relatively inexpensive and can be synthesized in a variety of ways. In addition, the compound has been found to have a variety of effects, making it useful for studying a variety of biological pathways. However, the compound can be toxic at high concentrations, and it has a relatively short shelf life, making it difficult to store for long periods of time.

Future Directions

The potential applications of 4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-onezin-2-one are vast, and there are numerous future directions that could be explored. These include further investigation of the compound’s mechanism of action, the development of more efficient synthetic methods, the exploration of new applications in pharmaceuticals and agrochemicals, and the investigation of its potential use in the treatment of various diseases. In addition, the compound could be used to study the effects of environmental stressors on biological pathways, and its potential use as a food additive could be explored. Finally, the compound could be used to study the effects of drug interactions and its potential use in the development of novel drug delivery systems.

Synthesis Methods

4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-onezin-2-one can be synthesized by a variety of methods, including the Wittig reaction, the Ugi reaction, and the Knoevenagel reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Ugi reaction involves the reaction of an aldehyde, a carboxylic acid, an amine, and an isocyanide to form a four-component product. The Knoevenagel reaction involves the reaction of a carbonyl compound with an alkyl halide or an aldehyde to form a product with a C-C bond.

properties

IUPAC Name

4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-9-1-2-12-11(5-9)17-14(21-12)19-6-10(7-19)18-4-3-16-13(20)8-18/h1-2,5,10H,3-4,6-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOGCOHHUHQOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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